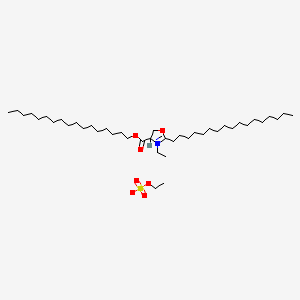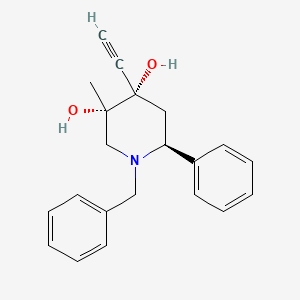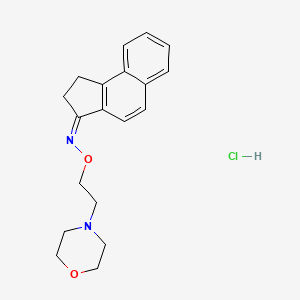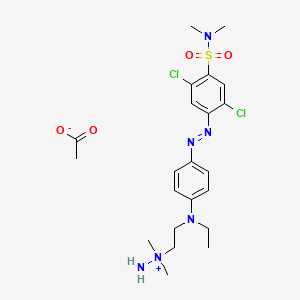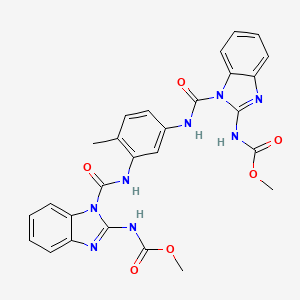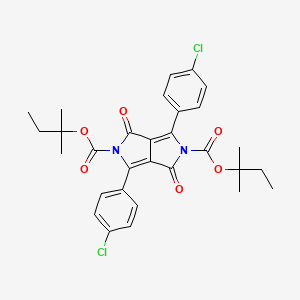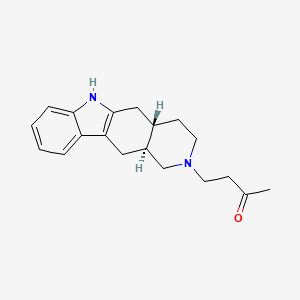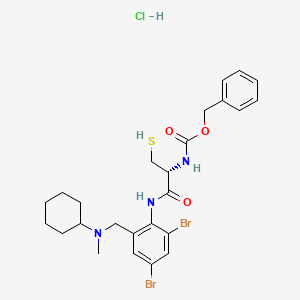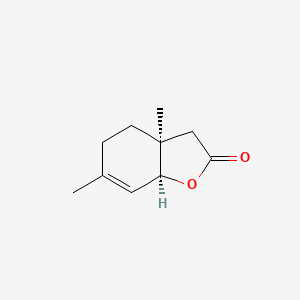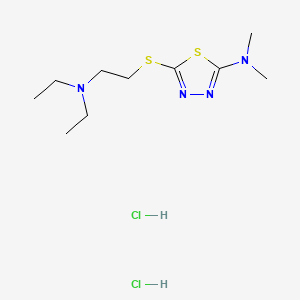
2,2'-Ethylenebis(4-methyl-6-t-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is a phenolic antioxidant commonly used in various industries to enhance the oxidation stability of materials such as rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes, thereby extending their lifespan and maintaining their properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) typically involves the condensation of 4-methyl-6-t-butylphenol with formaldehyde under acidic or basic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods: In industrial settings, the production of 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,2’-Ethylenebis(4-methyl-6-t-butylphenol) has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage . The compound interacts with reactive oxygen species and other free radicals, stabilizing them and preventing chain reactions that lead to material degradation .
Comparison with Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Bis(2,6-di-tert-butylphenol)
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Comparison: 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is unique in its structure, featuring two phenolic units connected by an ethylene bridge, which enhances its antioxidant properties compared to similar compounds with different bridging groups or single phenolic units . This structural feature allows it to provide more effective stabilization against oxidative degradation in various applications .
Properties
CAS No. |
6766-56-9 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2/c1-15-11-17(21(25)19(13-15)23(3,4)5)9-10-18-12-16(2)14-20(22(18)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
InChI Key |
YKUUUTAPMKKPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



